molecular formula C21H19N5O2S B15097149 2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Cat. No.: B15097149
M. Wt: 405.5 g/mol
InChI Key: PRAWBQWLLBUQHB-UHFFFAOYSA-N
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Description

This compound features a tetrazole ring substituted at the 1-position with a 2-ethoxyphenyl group, connected via a sulfanyl bridge to an acetamide moiety. The acetamide nitrogen is further substituted with a naphthalen-2-yl group.

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C21H19N5O2S/c1-2-28-19-10-6-5-9-18(19)26-21(23-24-25-26)29-14-20(27)22-17-12-11-15-7-3-4-8-16(15)13-17/h3-13H,2,14H2,1H3,(H,22,27)

InChI Key

PRAWBQWLLBUQHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be achieved by reacting 2-ethoxyphenylhydrazine with sodium azide under acidic conditions to form 1-(2-ethoxyphenyl)-1H-tetrazole. This intermediate is then reacted with a suitable thiolating agent to introduce the sulfanyl group.

The next step involves the acylation of the tetrazole-thiol intermediate with naphthalen-2-ylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, ethanol as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and exert its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Variations

The compound’s core structure is shared with several analogs, differing primarily in substituents on the tetrazole ring and the acetamide-linked aromatic system. Below is a comparative analysis:

Table 1: Structural Comparison of Analogs
Compound Name / ID Tetrazole Substituent Acetamide Substituent Key Features Reference
Target Compound 2-Ethoxyphenyl Naphthalen-2-yl Ethoxy group enhances lipophilicity; naphthalene provides aromatic bulk.
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 3-Chloro-4-methylphenyl 2-Methoxyphenyl Chlorine and methyl groups increase steric hindrance; methoxy improves solubility.
SirReal2 (2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)-thiazol-2-yl]acetamide) 4,6-Dimethylpyrimidin-2-yl 5-(Naphthalen-1-ylmethyl)-thiazol-2-yl Pyrimidine-thiazole hybrid; SIRT2 inhibitor with high specificity.
ZINC01029685 (2-[1-(4-(dimethylamino)phenyl)tetrazol-5-yl]sulfanyl-N-(4-isopropylphenyl)acetamide) 4-(Dimethylamino)phenyl 4-Isopropylphenyl Dimethylamino group enhances electron density; isopropyl increases hydrophobicity.
N-(Naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide Phenyl Naphthalen-1-yl Simpler phenyl group on tetrazole; naphthalene positional isomer.

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound (estimated MW: ~407 g/mol) is lighter than SirReal2 (MW: 444.55 g/mol) but heavier than ZINC01029685 (MW: ~395 g/mol). The ethoxy and naphthalene groups likely confer moderate lipophilicity (predicted logP ~3.5), comparable to ZINC01029685 (logP ~3.8) .
  • Solubility: Methoxy or dimethylamino substituents (e.g., in ZINC01029685) improve aqueous solubility compared to halogenated analogs (e.g., ’s chloro-methylphenyl derivative) .

Biological Activity

2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a tetrazole moiety, which has been associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O2SC_{17}H_{17}N_{5}O_{2}S with a molecular weight of approximately 357.46 g/mol. The compound includes a tetrazole ring, which is known for its diverse biological activities due to its ability to participate in hydrogen bonding and π-stacking interactions.

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. For example, a study demonstrated that tetrazole derivatives exhibited zones of inhibition against various bacterial strains, suggesting their potential as antimicrobial agents .

CompoundActivityMIC (µg/mL)
This compoundAntibacterialTBD
Compound AAntifungal100
Compound BAntibacterial125

Anticancer Activity

The anticancer potential of tetrazole-containing compounds has been extensively studied. The presence of the naphthalene group in the structure may enhance cytotoxicity through interactions with cellular targets. For instance, SAR studies have indicated that modifications on the phenyl and naphthalene rings can significantly influence the cytotoxic activity against cancer cell lines .

A notable study reported that certain tetrazole derivatives displayed IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

Anti-inflammatory and Analgesic Effects

Tetrazole derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory mediators, providing a basis for their use in treating inflammatory diseases. For example, a series of substituted tetrazoles showed significant inhibition of nitric oxide production in macrophages, suggesting anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Tetrazole Ring : Essential for biological activity; modifications can enhance or reduce potency.
  • Phenyl Substituents : Electron-donating groups generally increase activity, while electron-withdrawing groups may decrease it.
  • Naphthalene Group : Contributes to hydrophobic interactions with biological targets.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives found that those with specific substitutions on the phenyl ring exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls was highlighted as a key mechanism .

Case Study 2: Cancer Cell Line Testing

In vitro testing against various cancer cell lines revealed that certain modifications to the naphthalene moiety led to increased cytotoxicity. One derivative demonstrated an IC50 value significantly lower than doxorubicin when tested on A549 lung cancer cells, showcasing its potential as an alternative therapeutic agent .

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